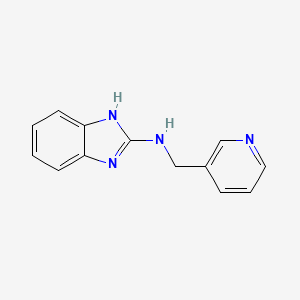

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine

Descripción general

Descripción

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine is an organic compound that belongs to the class of heterocyclic compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine typically involves the reaction of 2-aminobenzimidazole with pyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. the process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Análisis De Reacciones Químicas

Types of Reactions

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the benzodiazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzodiazole or pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Building Block

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine serves as a versatile building block in organic synthesis. Its structure allows for the creation of complex molecules, which can be utilized in drug discovery and materials science. The compound is particularly valuable for generating diverse chemical libraries that facilitate medicinal chemistry research.

Table 1: Synthetic Routes

| Synthetic Route | Description |

|---|---|

| Condensation | Involves the reaction of 2-aminopyridine with benzodiazole derivatives. |

| Cyclization | Utilizes bromoketones to form the desired product through a series of reactions. |

| Oxidation | Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP). |

Biological Applications

Biological Probes

The compound has shown promise as a biological probe due to its ability to interact with specific biomolecules. It can be employed in studies involving enzyme inhibition and receptor binding, making it a useful tool in pharmacological research.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies have demonstrated that certain benzimidazole-pyrazole hybrids derived from similar structures possess antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli .

Medicinal Applications

Therapeutic Potential

this compound is under investigation for its potential therapeutic properties against diseases like cancer and infectious diseases. Its mechanism of action typically involves binding to specific molecular targets, modulating enzyme activity, or activating signaling pathways.

Case Study: Cancer Treatment

A notable study explored the compound's efficacy against gastrointestinal stromal tumors (GISTs), which are driven by mutations in the c-KIT receptor tyrosine kinase. Compounds that inhibit c-KIT have shown potential in treating these cancers effectively .

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in developing advanced materials for electronics and photonics. Its unique properties make it suitable for applications in catalysis and other high-tech industries.

Mecanismo De Acción

The mechanism of action of N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- N-(pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine

- N-(pyridin-4-ylmethyl)-1H-1,3-benzodiazol-2-amine

- N-(pyridin-3-ylmethyl)-1H-1,2,3-benzotriazol-2-amine

Uniqueness

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties.

Actividad Biológica

N-(pyridin-3-ylmethyl)-1H-1,3-benzodiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzodiazole moiety, which is known for its pharmacological potential. The presence of the pyridine ring contributes to its solubility and bioactivity. The molecular formula is , and it is identified by the CID 3162135 in chemical databases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzimidazole derivatives, including this compound. For instance, compounds synthesized with similar structures have shown promising results against various bacterial strains:

- Mycobacterium tuberculosis : Compounds with benzimidazole derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.8 g/mL, indicating strong antimycobacterial activity .

- Staphylococcus aureus : Certain derivatives demonstrated MIC values as low as 0.015 mg/mL, showcasing their potential as effective antibacterial agents .

Antitubercular Activity

The antitubercular efficacy of related compounds was assessed through molecular docking studies with the Mtb KasA protein. The results indicated that certain derivatives could inhibit the growth of M. tuberculosis effectively, outperforming standard treatments like isoniazid .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-withdrawing and electron-donating groups in the structure significantly influences its potency against various pathogens. For example:

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 7 | Mycobacterium tuberculosis | 0.8 | |

| Compound 16 | Staphylococcus aureus | 0.015 | |

| Compound 28g | Escherichia coli | 25 |

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism and replication. For instance, some related compounds act as inhibitors of DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .

Case Studies

In a series of experiments focused on benzimidazole derivatives:

- Antimicrobial Testing : A set of synthesized compounds was tested against multiple bacterial strains using the microplate Alamar blue assay (MABA). The results indicated that specific substitutions on the benzimidazole ring enhanced antimicrobial activity significantly.

- Molecular Docking : Computational studies confirmed that these compounds bind effectively to target proteins like KasA in M. tuberculosis, providing insights into their potential therapeutic applications .

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-6-12-11(5-1)16-13(17-12)15-9-10-4-3-7-14-8-10/h1-8H,9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHCMZWEOUBOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.